![molecular formula C25H16F2N2S B4630408 2-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-6-phenylnicotinonitrile](/img/structure/B4630408.png)
2-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-6-phenylnicotinonitrile
Übersicht
Beschreibung
The compound "2-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-6-phenylnicotinonitrile" is a complex organic molecule involving fluorine atoms. It falls within the broader category of organic fluorine compounds, known for their unique chemical properties and applications in various fields.
Synthesis Analysis
The synthesis of similar fluorine-substituted compounds has been described in several studies. For instance, Banu et al. (2014) detailed the synthesis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative, highlighting the use of spectroscopic methods like NMR and mass spectrometry for analysis (Banu et al., 2014). This approach is likely applicable to the synthesis of our target compound.
Molecular Structure Analysis
The molecular structure of fluorine-substituted compounds is often analyzed using X-ray crystallography. For example, Saeed et al. (2011) studied the structural and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, utilizing X-ray diffraction and vibrational spectra (Saeed et al., 2011).
Chemical Reactions and Properties
The chemical behavior of fluorine-containing compounds can be quite diverse. Elmas (2017) reported on the reactions of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene with primary amines, demonstrating the reactivity of such compounds under various conditions (Elmas, 2017).
Physical Properties Analysis
The physical properties of fluorine-containing organic compounds are influenced by their molecular structure. Yin et al. (2008) synthesized a compound involving fluorophenyl and thiadiazole rings, providing insights into the physical properties through crystallographic studies (Yin et al., 2008).
Chemical Properties Analysis
The chemical properties, particularly reactivity and stability, of fluorine-substituted compounds are crucial. Sareen et al. (2006) synthesized and evaluated the antimicrobial activity of various fluorine-containing compounds, shedding light on their chemical properties (Sareen et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
2-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-6-phenylnicotinonitrile is a compound involved in various synthetic and structural studies, contributing significantly to the field of organic chemistry. Research focuses on the synthesis and characterization of similar compounds, highlighting their potential in creating materials with specific photophysical properties. For example, compounds with fluorine substitutions have been synthesized, showing promise in applications ranging from organic photoemitting diodes to potential anticancer agents due to their unique structural characteristics and biological activities (Pannipara et al., 2015; Banu et al., 2014).
Photophysical and Biological Properties
The photophysical properties of compounds similar to 2-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-6-phenylnicotinonitrile have been extensively studied, revealing their potential in various applications, including as probes for studying biological systems and as materials in photonic devices. These studies are crucial for understanding the interaction of such compounds with light and their stability under different conditions, which is essential for designing efficient photonic materials (Asiri et al., 2015).
Anticancer Activity
The structural motif found in 2-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-6-phenylnicotinonitrile is also present in compounds that have shown promising anticancer activities. This suggests the potential therapeutic applications of such compounds, where the specific structural features could be responsible for targeting and inhibiting cancer cell growth. Research in this area is crucial for the development of new anticancer agents, with studies showing that certain fluorinated compounds exhibit significant activity against various cancer cell lines, highlighting the importance of fluorine atoms in enhancing the biological activity of these molecules (Zhou et al., 2020).
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F2N2S/c26-20-10-6-17(7-11-20)16-30-25-23(15-28)22(18-8-12-21(27)13-9-18)14-24(29-25)19-4-2-1-3-5-19/h1-14H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYKDVBVTATUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16F2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorobenzyl)sulfanyl]-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4630331.png)
![3-(1,5-dimethyl-1H-pyrazol-3-yl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4630335.png)
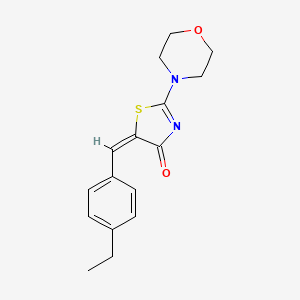
![methyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4630340.png)
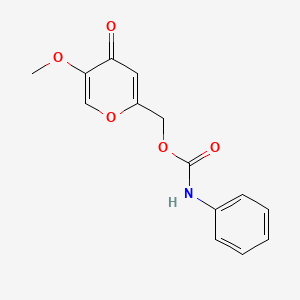
![isopropyl 4-(3,4-dimethylphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4630346.png)
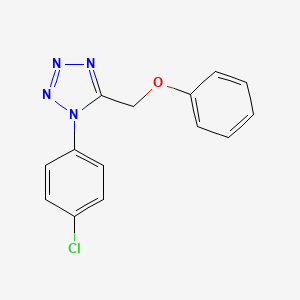
![4-[(4-cyclohexyl-1-piperazinyl)methyl]-5,7-dimethyl-2H-chromen-2-one](/img/structure/B4630371.png)
![2-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4630386.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-fluorobenzamide](/img/structure/B4630393.png)
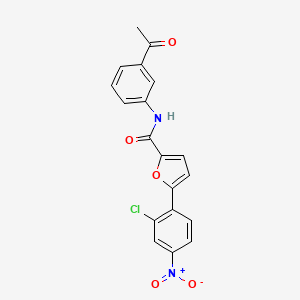
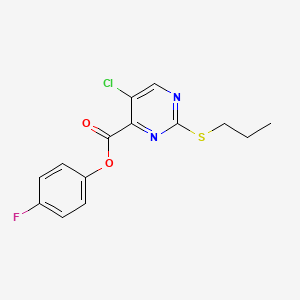
![N-(2-{[(3,4-dimethylphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4630412.png)
